molecular formula C10H12O5S2 B1358541 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS No. 952183-32-3

2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Cat. No.: B1358541
CAS No.: 952183-32-3
M. Wt: 276.3 g/mol
InChI Key: YCFVVANKXJSWQY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone is an organic compound characterized by the presence of two methylsulfonyl groups attached to a phenyl ring and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone typically involves the sulfonylation of a suitable precursor. One common method is the reaction of 4-methylsulfonylbenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability.

    Reduction: Sulfide derivatives with altered reactivity.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on biomolecules, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: Shares the methylsulfonyl group but differs in the acetic acid moiety.

    4-Methylsulfonylaniline: Contains the methylsulfonyl group attached to an aniline structure.

    4-Methylsulfonylbenzoic acid: Similar sulfonyl group attached to a benzoic acid framework.

Uniqueness

2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone is unique due to its dual methylsulfonyl groups and ethanone moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-methylsulfonyl-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S2/c1-16(12,13)7-10(11)8-3-5-9(6-4-8)17(2,14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFVVANKXJSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204139
Record name 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-32-3
Record name 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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